![molecular formula C13H11N3OS3 B2525591 1-(2-(Methylthio)benzo[d]thiazol-6-yl)-3-(thiophen-2-yl)urea CAS No. 1207023-13-9](/img/structure/B2525591.png)
1-(2-(Methylthio)benzo[d]thiazol-6-yl)-3-(thiophen-2-yl)urea
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Overview
Description
This compound is a chemical used in scientific research with diverse applications, making it a valuable material in studies related to pharmaceuticals, agriculture, and material science. It is a derivative of 1-(Benzo[d]thiazol-2-yl)-3-(substituted aryl)urea .
Synthesis Analysis
The compound is a derivative of 1-(Benzo[d]thiazol-2-yl)-3-(substituted aryl)urea, which were designed and synthesized as part of efforts to discover novel anti-Parkinsonian agents .Molecular Structure Analysis
The molecular structure of this compound was designed based on the structure of 1-(Benzo[d]thiazol-2-yl)-3-(substituted aryl)urea .Chemical Reactions Analysis
The compound was found to be active in alleviating haloperidol-induced catalepsy in mice . It was also found to have moderate toxicity against HeLa cells .Scientific Research Applications
- Pd(II) Complex : Researchers have synthesized a Pd(II) complex using MTBTU as a ligand. This complex demonstrated excellent antiproliferative potency against cancer cell lines, including MCF7, A549, Ehrlich ascites carcinoma (EAC), and Dalton’s lymphoma ascites (DLA) carcinoma cells. Its IC50 value against EAC was approximately 10 μM, outperforming the ligand alone .
- In Vivo Antitumor Effect : In murine EAC tumor models, the Pd(II) complex extended survivability, suggesting its potential as an anticancer drug .
- Mechanism : The complex exerts its tumor-inhibitory effect through antiangiogenic activity and apoptosis promotion, verified by DNA condensation and FACS analysis .
- Apoptotic Characteristics : The Pd(II) complex binds to double-stranded calf thymus DNA, inducing apoptosis. It also exhibits protein cleavage activity on pBR322 DNA, confirming its apoptotic properties .
- DNA Binding Constant : The strong π–π stacking interaction between the complex and DNA base pairs is evident from the intrinsic DNA binding constant (kb) .
- Drug-Likeness Properties : Considering the experimental results and drug-likeness properties, the Pd(II) complex holds promise as a potent anticancer drug in the near future .
- Copolymers : MTBTU derivatives, such as 4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b′]dithiophene (BDTT), have been used to construct sulfone-based dual acceptor copolymers. These copolymers exhibit tunable properties due to different numbers of sulfonyl groups .
Anticancer Potential
DNA Interaction and Cleavage
Potential Anticancer Drug Development
Sulfide Oxidation Tuning
Safety and Hazards
Future Directions
The compound and its derivatives have shown promise as potential anti-Parkinsonian agents . Future research could focus on confirming their binding with the human A2A receptor for the design and development of potent antagonists . Further studies could also explore their potential applications in other fields such as agriculture and material science.
properties
IUPAC Name |
1-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS3/c1-18-13-15-9-5-4-8(7-10(9)20-13)14-12(17)16-11-3-2-6-19-11/h2-7H,1H3,(H2,14,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRILJXDESUOPTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=C(C=C2)NC(=O)NC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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